Ibiglustat succinate is derived from the compound Ibiglustat, which has been identified through various research and development processes targeting specific metabolic pathways. The International Union of Pure and Applied Chemistry (IUPAC) name for Ibiglustat succinate is 2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid . It is classified under the category of small molecule inhibitors, specifically targeting glucosylceramide synthase.
The synthesis of Ibiglustat succinate involves several key steps, typically starting from simpler organic compounds. One common method includes the condensation of various aromatic and aliphatic amines with appropriate carboxylic acids to form the desired thiophene structure. The synthesis pathway can be summarized as follows:
This multi-step synthetic route requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Ibiglustat succinate has a complex molecular structure represented by the chemical formula C24H30FN3O6S. The molecular weight is approximately 485.57 g/mol. The structural features include:
The compound's three-dimensional structure allows for effective interaction with glucosylceramide synthase, making it a potent inhibitor .
The primary chemical reaction involving Ibiglustat succinate is its interaction with glucosylceramide synthase. This enzyme catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. Ibiglustat succinate competes with UDP-glucose for binding at the active site of the enzyme, effectively inhibiting its activity.
The reaction can be summarized as follows:
With Ibiglustat succinate present, this pathway is blocked, leading to decreased levels of glucosylceramide and subsequent downstream effects on cellular metabolism .
The mechanism of action for Ibiglustat succinate revolves around its role as an inhibitor of glucosylceramide synthase. By binding to the enzyme's active site, it prevents the conversion of ceramide into glucosylceramide. This inhibition leads to reduced accumulation of glucosylceramide in lysosomes, which is particularly beneficial in conditions where this lipid accumulates excessively due to enzyme deficiencies.
Data from clinical studies indicate that by inhibiting this pathway, Ibiglustat succinate can alleviate symptoms associated with lysosomal storage disorders, improving patient outcomes .
These properties suggest that Ibiglustat succinate has favorable characteristics for oral bioavailability and tissue distribution .
Ibiglustat succinate has several promising applications in biomedical research and clinical settings:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3